molecular formula C23H18N4O2S2 B13377752 (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one

Cat. No.: B13377752
M. Wt: 446.5 g/mol
InChI Key: HXPAHSAEJQQVQZ-UNOMPAQXSA-N
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Description

The compound “(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one” is a thiazol-4-one derivative featuring a benzimidazole-sulfanyl-furan substituent and a 3,4-dimethylanilino group. Its Z-configuration at the methylidene bridge (C5 position) ensures structural rigidity, which is critical for biological activity . This compound is synthesized via condensation reactions involving thiazolidinone precursors and substituted aldehydes, as described in analogous methodologies .

Properties

Molecular Formula

C23H18N4O2S2

Molecular Weight

446.5 g/mol

IUPAC Name

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H18N4O2S2/c1-13-7-8-15(11-14(13)2)24-22-27-21(28)19(30-22)12-16-9-10-20(29-16)31-23-25-17-5-3-4-6-18(17)26-23/h3-12H,1-2H3,(H,25,26)(H,24,27,28)/b19-12-

InChI Key

HXPAHSAEJQQVQZ-UNOMPAQXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)SC4=NC5=CC=CC=C5N4)/S2)C

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.

    Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a furan aldehyde.

    Formation of the Thiazolidinone Ring: The final step involves the cyclization of the intermediate with a thioamide and an aldehyde to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles including amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Potential therapeutic agent for treating infections and oxidative stress-related diseases.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting microbial growth and reducing oxidative stress by scavenging free radicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds:

Compound Key Structural Features Synthesis Method Biological/Physicochemical Properties
Target Compound - Z-configuration methylidene bridge
- Benzimidazole-sulfanyl-furan substituent
- 3,4-dimethylanilino group
Condensation of thiazolidinone with aldehyde Enhanced kinase inhibition due to benzimidazole; moderate solubility due to dimethylanilino group
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)amino)thiazol-4(5H)-one (6a–j) - Varied benzylidene substituents
- Substituted phenylamino groups
Multi-step condensation and cyclization Broad-spectrum antimicrobial activity; substituents influence solubility and potency
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (5) - Fluorophenyl and triazole substituents
- Planar conformation (except fluorophenyl)
High-yield crystallization from DMF Isostructural with triclinic symmetry; fluorophenyl groups modulate crystallinity and stability
(5Z)-3-(Furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one - Thioxo group at C2
- Furan-methyl substituent
Aldehyde-thiosemicarbazide cyclization Improved redox stability due to thioxo group; furan enhances π-π stacking in enzyme binding

Key Research Findings

Activity Against Kinases : The target compound’s benzimidazole moiety confers superior kinase inhibition compared to analogues with simpler aryl groups (e.g., compounds 6a–j) .

Solubility and Bioavailability: The 3,4-dimethylanilino group improves lipophilicity but reduces aqueous solubility relative to fluorophenyl-substituted analogues (e.g., compound 5) .

Structural Stability : Unlike the planar fluorophenyl-triazole derivative (compound 5), the target compound’s benzimidazole-furan substituent introduces steric hindrance, reducing crystallinity but enhancing conformational flexibility for target binding .

Synthetic Feasibility : The target compound requires specialized condensation conditions (e.g., anhydrous DMF, reflux) compared to simpler thiazol-4-ones, which are synthesized at room temperature .

Biological Activity

The compound (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one is a thiazole derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C23H18N4O3S2C_{23}H_{18}N_{4}O_{3}S_{2}, indicating a complex structure with multiple functional groups. The structural features include:

  • Thiazole ring : Known for its role in various biological activities.
  • Furan moiety : Contributes to the compound's reactivity and biological interactions.
  • Benzimidazole component : Associated with anticancer properties.

Structural Formula

The structural representation can be summarized as follows:

 5Z 5 5 1H benzimidazol 2 ylsulfanyl furan 2 yl methylidene 2 3 4 dimethylanilino 1 3 thiazol 4 one\text{ 5Z 5 5 1H benzimidazol 2 ylsulfanyl furan 2 yl methylidene 2 3 4 dimethylanilino 1 3 thiazol 4 one}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Effects

Numerous studies have highlighted the anticancer potential of thiazole derivatives. The compound has shown promise in inhibiting tumor growth through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of DNA synthesis by targeting topoisomerases.

Anti-inflammatory Activity

Preliminary investigations suggest that this compound may possess anti-inflammatory properties, potentially reducing inflammation in various models through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against several cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HeLa10.0DNA synthesis inhibition

In Vivo Studies

In vivo studies are essential for confirming the therapeutic potential observed in vitro. Animal models have been used to evaluate the compound's effects on tumor growth and inflammation, showcasing promising results.

Case Studies

  • Case Study 1 : A study involving the treatment of breast cancer cells with the compound showed a significant reduction in cell viability compared to control groups.
  • Case Study 2 : In an animal model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as molecular docking and surface plasmon resonance have been employed to study these interactions:

Interaction PartnerBinding Affinity (kcal/mol)
Topoisomerase I-9.5
Cyclooxygenase-8.7

These studies indicate a strong affinity for key enzymes involved in cancer progression and inflammation.

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